molecular formula C13H28N4O2 B1233986 (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine

(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine

Cat. No.: B1233986
M. Wt: 272.39 g/mol
InChI Key: BPNZYADGDZPRTK-PYMRXLQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine: is a chemical compound with the molecular formula C13H28N4O2. It is known for its use in radiopharmaceuticals, particularly in the imaging of regional cerebral blood flow using single photon emission computed tomography (SPECT). The compound exists in two isomeric forms: d,l and meso, each exhibiting different properties in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine involves several steps. One efficient route includes nucleophilic substitution (SN2) reactions of 2,2-dimethylpropane-1,3-diamine with methyl-2-chloropropanoate, followed by protection with benzylchloroformate (Cbz). Subsequent steps involve Weinreb amide formation, methylation using Grignard reagent, oxime formation with a ketone group, and deprotection of the Cbz group by hydrogenolysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar multi-step processes as described above, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxime derivatives and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine involves its ability to chelate metal ions, particularly technetium-99m. This chelation forms a stable complex that can be used in imaging techniques. The compound’s lipophilic nature allows it to cross cell membranes, where it is converted into a hydrophilic complex by reducing agents such as glutathione, leading to its retention within cells .

Comparison with Similar Compounds

Uniqueness: (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine is unique due to its specific application in radiopharmaceuticals for cerebral blood flow imaging. Its ability to form stable complexes with technetium-99m and its lipophilic properties make it particularly suitable for this purpose, distinguishing it from other oximes .

Properties

Molecular Formula

C13H28N4O2

Molecular Weight

272.39 g/mol

IUPAC Name

(NZ)-N-[(3R)-3-[[3-[[(2R,3Z)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11-,17-12-/t9-,10-/m1/s1

InChI Key

BPNZYADGDZPRTK-PYMRXLQTSA-N

Isomeric SMILES

C[C@@H](NCC(CN[C@@H](/C(=N\O)/C)C)(C)C)/C(=N\O)/C

Canonical SMILES

CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C

Synonyms

3,3'-((2,2,-dimethyl-1,3-propanediyl)diimino)bis-2-butanone dioxime, (R*,R*-(E,E))-
exametazime

Origin of Product

United States

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